molecular formula C8H8OS2 B13859438 (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B13859438
M. Wt: 184.3 g/mol
InChI Key: FLJFMDYYNMNASJ-RXMQYKEDSA-N
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Description

(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chiral intermediate critical in synthesizing pharmaceutical agents, particularly carbonic anhydrase inhibitors like Dorzolamide . Its structure features a fused thieno-thiopyran ring system with a ketone group at position 4 and a methyl substituent at position 6 in the (R)-configuration. The compound’s stereochemistry and functional groups significantly influence its reactivity and role in drug synthesis.

Properties

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

(6R)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one

InChI

InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m1/s1

InChI Key

FLJFMDYYNMNASJ-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(S1)SC=C2

Canonical SMILES

CC1CC(=O)C2=C(S1)SC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one typically proceeds via:

  • Resolution of racemic 3-(2-thienylthio)butyric acid or its derivatives to obtain optically active intermediates.
  • Intramolecular cyclization to form the thieno[2,3-b]thiopyran ring system.
  • Oxidation and reduction steps to achieve the desired ketone and control stereochemistry at the 6-position.

Two main approaches are documented:

  • Process A: Direct reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide with hydride-generating reducing agents to yield the hydroxy intermediate.
  • Process B: Resolution of the acid precursor, cyclization, oxidation, and subsequent reduction to obtain the target compound or its enantiomers.

Resolution and Cyclization of 3-(2-Thienylthio)butyric Acid

The starting material, 3-(2-thienylthio)butyric acid, is resolved using optically active bases such as:

  • D-(+)-methylbenzylamine
  • 4-nitrophenyl-methylamine
  • L-lysine
  • (R)-1-(2-naphthyl)-ethylamine

This resolution yields enantiomerically enriched acids, which undergo intramolecular cyclization to form the thieno[2,3-b]thiopyran ring.

Reduction Methods for Stereoselective Control

Reduction of intermediates to introduce chiral centers is a critical step. Several reducing agents have been studied for their diastereoselectivity and efficiency:

Reducing Agent Selectivity/Outcome Notes
Sodium borohydride (NaBH4) Moderate selectivity; yields acetylamino derivatives Used in initial reductions; less selective for chiral amines
Borane-Dimethyl sulfide complex (BH3-DMS) High diastereoselectivity for chiral amines Effective for reduction of N-tert-butanesulfinimines to chiral amine intermediates
Diisobutylaluminum hydride (DIBAL-H) High diastereoselectivity Alternative selective reducing agent for chiral amine formation

Borane and DIBAL-H are preferred for preparing chiral amines such as 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-amine hydrochloride with high stereoselectivity.

Synthesis via N-tert-Butanesulfinimine Intermediates

A notable route involves the preparation of chiral N-tert-butanesulfinimines from 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide using titanium tetraethoxide in 1,4-dioxane. Subsequent reduction with borane yields sulfinylamines, which upon hydrolysis give the chiral amine intermediates. These amines are then acetylated and oxidized to yield acetylamino derivatives of the thieno[2,3-b]thiopyran ring system.

Oxidation and Final Steps

Oxidation of acetylamino intermediates using hydrogen peroxide in the presence of sodium tungstate produces mixtures of trans- and cis-5,6-dihydro-4H-4-acetylamino-6-methylthieno[2,3-b]thiopyran-7,7-dioxide, with yields around 70% for the trans isomer and 30% for the cis isomer.

Alternative Multi-Step Process for Related Derivatives

A patented nine-step process describes the preparation of 5,6-dihydro-4-(S)-(ethylamino)-6-(S)-methyl-4H-thieno[2,3-b]thiopyran-2-sulphonamide-7,7-dioxide hydrochloride, which shares synthetic intermediates with the target compound. This process involves:

  • Use of various organic solvents including ketones, esters, dipolar aprotic solvents, and alcohols.
  • Salt formation using mineral acids like hydrochloric acid in alcoholic media.
  • Resolution using di-p-toluyl-L-tartarate and di-p-toluyl-D-tartarate as resolving agents.

Stereoselective Solvolysis for Diastereoisomeric Purification

Recent research has demonstrated that the diastereoisomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide can be obtained via stereoselective solvolysis of diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. This reaction proceeds through an SN1-like mechanism, as supported by kinetic studies and intermediate trapping, enabling efficient purification of the desired stereoisomer.

Summary Table of Key Preparation Methods

Step/Method Description Key Reagents/Conditions Outcome/Yield Reference
Resolution of 3-(2-thienylthio)butyric acid Use of optically active amines to separate enantiomers D-(+)-methylbenzylamine, (R)-1-(2-naphthyl)-ethylamine Enantiomerically enriched acid
Intramolecular cyclization Cyclization of resolved acid to form thieno[2,3-b]thiopyran ring Acidic or basic cyclization conditions Formation of cyclic ketone intermediate
Reduction with Borane-DMS Reduction of N-tert-butanesulfinimines to chiral amines Borane-DMS complex in THF High diastereoselectivity
Reduction with DIBAL-H Alternative selective reducing agent for chiral amines DIBAL-H High diastereoselectivity
Acetylation and oxidation Conversion of amines to acetylamino derivatives and oxidation to sulfone dioxides Acetic anhydride, H2O2, sodium tungstate 70% trans, 30% cis isomers
Multi-step synthesis for sulphonamide derivatives Nine-step process involving various solvents and salt formations Ethyl acetate, ethanolic HCl, di-p-toluyl-L-tartarate High purity sulphonamide hydrochloride
Stereoselective solvolysis Purification of diastereoisomers via SN1-like solvolysis of acetate esters Acetone/phosphate buffer solvent system Diastereoisomerically pure alcohol

Chemical Reactions Analysis

Types of Reactions

®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one":

The search results provide limited information regarding specific applications of "this compound". The available data primarily focuses on the chemical identity, structure, and synonyms of related compounds.

Chemical Identification and Properties

  • CAS Number: While not specifically for the (R) isomer, CAS No. 120279-85-8 is associated with 5,6-DIHYDRO-4H-6-METHYLTHIENO[2,3-B]THIOPYRAN-4-ONE .
  • Synonyms: The compound has several synonyms, including 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one and 5,6-Dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one .
  • Molecular Formula: The molecular formula is C8H8OS2 .
  • Molecular Weight: The molecular weight is 184.3 g/mol .

Related Compounds and Potential Applications

  • Dorzolamide Intermediate: 5,6-DIHYDRO-4H-6-METHYLTHIENO[2,3-B]THIOPYRAN-4-ONE is listed as a Dorzolamide Intermediate, suggesting its potential use in the synthesis of Dorzolamide . Dorzolamide is a carbonic anhydrase inhibitor used to reduce intraocular pressure in the treatment of glaucoma .
  • Dorzolamide Impurity: It is also listed as Dorzolamide Impurity 39 .
  • (4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide: This related compound, also known as (4R,6R)-Dorzolamide, is an impurity reference material and a building block in the synthesis of Dorzolamide .
  • (4s-Trans)-4-(Methylamino)-5,6-Dihydro-6-Methyl-4h-Thieno(2,3-B)Thiopyran-2-Sulfonamide-7,7-Dioxide: This compound is related to drugs and is classified as a small molecule .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₈OS₂
  • CAS No.: 147086-79-1
  • Appearance : Yellow powder (98% purity)
  • Stereochemistry : Defined stereocenter at C6 (R-configuration) .

This compound is synthesized via enzymatic kinetic resolution using Burkholderia cepacia lipase, enabling the isolation of enantiomerically pure intermediates . Its primary application lies in producing Dorzolamide , a glaucoma therapeutic agent .

Comparison with Structurally Related Compounds

Stereoisomers and Enantiomers

The stereochemistry of thieno-thiopyran derivatives profoundly impacts their biological activity and synthetic utility.

Compound Name Configuration Molecular Formula CAS No. Key Differences
(S)-6-Methyl-5,6-dihydro-4H-thieno... S C₈H₈OS₂ 147086-79-1 Opposite configuration at C6; altered enzymatic reactivity
(4S,6S)-6-Methyl-7,7-dioxido... 4S,6S C₈H₁₀O₃S₂ 147128-77-6 Oxidized sulfone groups (7,7-dioxide); diol structure

Key Insight : The (R)-enantiomer is favored in Dorzolamide synthesis due to its alignment with the target molecule’s (4S,6S) configuration. Enzymatic resolution methods optimize yield and purity .

Oxidized Derivatives: 7,7-Dioxides

Oxidation of the thiopyran sulfur atoms to sulfones alters solubility and biological activity.

Compound Name Oxidation State Molecular Formula CAS No. Applications
(S)-6-Methyl...7,7-dioxide 7,7-dioxide C₈H₈O₃S₂ 148719-91-9 Intermediate with improved solubility
(4S,6S)-4-(Ethylamino)...7,7-dioxide 7,7-dioxide C₁₀H₁₆N₂O₄S₃ 120279-96-1 Active ingredient in Dorzolamide

Key Insight : Sulfone groups enhance water solubility and metabolic stability, making 7,7-dioxides more suitable for drug formulations .

Functionalized Derivatives: Sulfonamides and Acetamides

Addition of sulfonamide or acetamide groups confers pharmacological activity.

Compound Name Functional Group Molecular Formula CAS No. Role in Drug Development
Dorzolamide (4S,6S)-4-(Ethylamino)...sulfonamide Sulfonamide C₁₀H₁₆N₂O₄S₃ 120279-96-1 Topical carbonic anhydrase inhibitor
N-[(4S,6S)-6-Methyl-7,7-dioxido...acetamide Acetamide C₁₀H₁₄N₂O₄S₃ N/A Intermediate in API synthesis

Key Insight : Sulfonamide groups in Dorzolamide directly interact with carbonic anhydrase, enabling therapeutic efficacy in glaucoma . The (R)-6-Methyl compound lacks this group, limiting its direct pharmacological use .

Impurities and Byproducts

Impurities in Dorzolamide synthesis highlight structural sensitivity:

Compound Name Configuration Molecular Formula CAS No. Impact
(4RS,6SR)-4-(Ethylamino)...7,7-dioxide Racemic C₁₀H₁₆N₂O₄S₃ 154802-22-9 Reduces drug purity; requires rigorous QC
(4S,6S)-4-Amino...7,7-dioxide 4S,6S C₈H₁₂N₂O₄S₃ 154802-22-9 Over-reduction byproduct; inactive

Key Insight : Stereochemical impurities can compromise drug efficacy, necessitating advanced chromatographic resolution techniques .

Biological Activity

(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a compound with significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H8_8OS2_2
  • Molecular Weight : 184.28 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 307°C
  • Flash Point : 140°C

This compound functions primarily as a carbonic anhydrase inhibitor , which is crucial for various physiological processes including acid-base balance and fluid secretion. This inhibition is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema.

Inhibition of Carbonic Anhydrase

The compound has been shown to inhibit carbonic anhydrase II with a Ki value of approximately 1.9 nM, indicating a strong affinity for this enzyme. This property underlies its potential therapeutic applications in the management of conditions that require modulation of carbonic anhydrase activity .

Case Studies and Research Findings

  • Synthesis Intermediates : this compound serves as an intermediate in the synthesis of dorzolamide, a well-known carbonic anhydrase inhibitor used in glaucoma treatment. Research indicates that the compound can be effectively reduced to generate desired enantiomers with high yields .
  • Pharmacological Studies : Studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity. For instance, modifications to the thienopyran structure can enhance selectivity and potency against specific carbonic anhydrase isoforms .
  • Toxicity and Safety Profile : Preliminary assessments suggest that this compound has a low toxicity profile, with no significant carcinogenic effects observed in animal models .

Comparative Activity Table

Compound NameKi (nM)Primary ActivityNotes
This compound1.9Carbonic Anhydrase InhibitionStrong inhibitor
Dorzolamide10Carbonic Anhydrase InhibitionClinically approved
MK-05075Carbonic Anhydrase InhibitionTopical application

Q & A

Q. What synthetic strategies are employed to prepare (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one?

Methodological Answer: The synthesis typically involves cyclization of thiophene derivatives followed by stereochemical control. A key intermediate in Dorzolamide synthesis, this compound is often generated via:

  • Reduction of sulfonamide intermediates : Sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) is used for selective reduction of acetamide groups while preserving stereochemistry .
  • Chiral resolution : Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer .

Q. How is stereochemical integrity maintained during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use of (S)-configured starting materials to propagate stereochemistry through reaction steps .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
  • Analytical validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective reduction of intermediates?

Methodological Answer: The Red-Al-mediated reduction proceeds via a six-membered transition state, where the hydride attacks the carbonyl carbon while the sulfonamide group stabilizes the intermediate. Computational studies (DFT) suggest steric hindrance from the methyl group at C6 directs hydride delivery to the pro-R position, favoring (R)-configuration .

Q. How are stability and degradation pathways evaluated under stressed conditions?

Methodological Answer:

  • Forced degradation studies : Exposure to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm) for 48h .
  • Analytical monitoring : HPLC-ELSD with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (0.1% TFA in acetonitrile/water) detects degradation products like sulfonic acid derivatives .

Q. What advanced techniques resolve conflicting data in impurity profiling?

Methodological Answer:

  • LC-MS/MS : Identifies trace impurities (e.g., Dorzolamide Impurity B: (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide) with a detection limit of 0.05% .
  • NMR spectroscopy : ¹H-¹³C HMBC correlations differentiate regioisomers by comparing coupling constants and NOE effects .

Q. How are green chemistry principles applied to improve synthetic efficiency?

Methodological Answer:

  • Solvent-free cyclization : Ball-milling thiophene precursors with K₂CO₃ reduces waste .
  • Continuous flow chemistry : Microreactors enhance heat transfer and reduce reaction time (30 min vs. 6h batch) .

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